molecular formula C25H20ClN3O2S B11432928 2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile

2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile

Cat. No.: B11432928
M. Wt: 462.0 g/mol
InChI Key: LBEUXAUDHFVMNO-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile is a complex organic compound that belongs to the class of thienopyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of 2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites . This inhibition disrupts key signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile stands out due to its unique chemical structure, which combines a thienopyrimidine core with a chlorophenyl group and a benzonitrile moiety. This structural combination enhances its biological activity and potential therapeutic applications .

Properties

Molecular Formula

C25H20ClN3O2S

Molecular Weight

462.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]methyl]benzonitrile

InChI

InChI=1S/C25H20ClN3O2S/c26-18-10-12-19(13-11-18)29-23(30)22-20-8-2-1-3-9-21(20)32-24(22)28(25(29)31)15-17-7-5-4-6-16(17)14-27/h4-7,10-13H,1-3,8-9,15H2

InChI Key

LBEUXAUDHFVMNO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4C#N)C5=CC=C(C=C5)Cl

Origin of Product

United States

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